![molecular formula C14H14FN3O4S B2946330 N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2-甲氧基乙酰胺 CAS No. 893934-34-4](/img/structure/B2946330.png)
N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2-甲氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a thieno ring, which is a five-membered ring with one sulfur atom . The molecule also has a fluorophenyl group, which is a phenyl group with a fluorine atom attached .
科学研究应用
Cytotoxic Agents for Cancer Therapy
The compound has been explored for its potential as a cytotoxic agent against cancer cells. In particular, derivatives of this compound have shown promising results in in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7). Some derivatives demonstrated remarkable cytotoxic activity with IC50 values that are even better than the standard drug cisplatin .
Antimicrobial Activity
Research has indicated that fluorinated pyrazole compounds, which include structures similar to F1879-0174, possess significant antimicrobial properties. These compounds have been tested for their in vitro antimicrobial activity and have shown potent antibacterial and antifungal effects .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interaction of these compounds with biological targets. The ADME (Absorption, Distribution, Metabolism, and Excretion) calculations of the synthesized derivatives are in adequate consent with the pharmacological screening results, indicating a positive correlation between the compound’s structure and its biological activity .
Drug Design and Development
The introduction of fluorine into organic molecules like F1879-0174 can significantly influence their pharmacokinetic properties. This compound’s structure allows for modifications that can enhance its conformation, membrane permeability, and intrinsic potency, making it a valuable scaffold in drug design .
Pharmacological Activity Enhancement
Derivatives of F1879-0174 have been shown to enhance pharmacological activity by participating in hydrogen bonding interactions with receptors. This interaction is crucial for the development of new drugs with improved efficacy .
Bioisostere Development
The compound’s structure, which includes a thieno[3,4-c]pyrazol moiety, can act as a bioisostere for amides and esters. Bioisosteres are molecules or substructures that have similar physical or chemical properties and can be used to replace one another in drug molecules to improve their properties .
Anticancer Drug Discovery
The fluorine atom present in the compound’s structure can contribute to the discovery of new anticancer drugs. Its high electronegativity and small atomic radius can be leveraged to create drugs that are more selective and potent against cancer cells .
Targeted Therapy Applications
Due to its ability to be structurally modified, F1879-0174 can be used to develop targeted therapy drugs. These drugs can be designed to specifically target cancer cells or pathogens, reducing the impact on healthy cells and potentially leading to treatments with fewer side effects .
作用机制
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, some pyrazole derivatives have been found to inhibit H+,K±ATPase, an enzyme involved in gastric acid secretion .
Biochemical Pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, inhibition of H+,K±ATPase would disrupt the production of gastric acid .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDHRQGSJPIIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。